5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-
Overview
Description
5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- is a heterocyclic organic compound with the molecular formula C11H13NO. It is a derivative of oxazolone, characterized by the presence of a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-2-oxazoline with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazolone .
Industrial Production Methods
Industrial production of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring .
Scientific Research Applications
5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions, which can then participate in catalytic processes. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-oxazoline
- 2-Phenyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 2,4,4-Trimethyl-2-oxazoline
Uniqueness
5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
4,4-dimethyl-2-phenyl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)10(13)14-9(12-11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNARBTSTFCUKML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=N1)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326477 | |
Record name | 4,4-Dimethyl-2-phenyl-1,3-oxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7563-05-5 | |
Record name | NSC528735 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Dimethyl-2-phenyl-1,3-oxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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